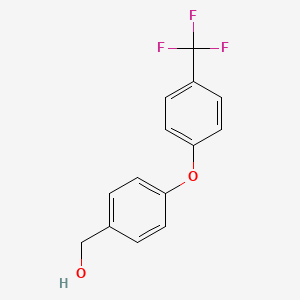

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

CAS No.: 933786-79-9

Cat. No.: VC2931838

Molecular Formula: C14H11F3O2

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933786-79-9 |

|---|---|

| Molecular Formula | C14H11F3O2 |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | [4-[4-(trifluoromethyl)phenoxy]phenyl]methanol |

| Standard InChI | InChI=1S/C14H11F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8,18H,9H2 |

| Standard InChI Key | DFIYQZIHZLMLHU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F |

Introduction

Structural Identity and Nomenclature

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol is a fluorinated organic compound consisting of two phenyl rings connected by an oxygen bridge, with a trifluoromethyl group on one ring and a hydroxymethyl group on the other. The compound is characterized by its distinct biphenyl ether scaffold featuring para-substitution patterns on both aromatic rings . Its systematic IUPAC name is [4-[4-(trifluoromethyl)phenoxy]phenyl]methanol, though it appears in literature under several synonyms including 4-[4-(trifluoromethyl)phenoxy]benzenemethanol .

Chemical Identifiers

The compound is indexed under various chemical identification systems as presented in Table 1.

Table 1: Chemical Identifiers for (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Physical and Chemical Properties

The compound (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol demonstrates characteristic physicochemical properties consistent with its fluorinated biphenyl ether structure. These properties significantly influence its reactivity, solubility profile, and potential applications in various chemical contexts.

Fundamental Physical Properties

Table 2: Physical Properties of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Molecular and Structural Properties

The compound features several noteworthy structural characteristics that define its chemical behavior:

Table 3: Molecular and Structural Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 3.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 29.5 Ų | |

| Heavy Atom Count | 19 | |

| Complexity | 264 | |

| Formal Charge | 0 |

The compound's moderate lipophilicity (LogP of 3.4) coupled with its hydrogen bonding capabilities (one donor and five acceptors) suggests balanced solubility in both organic and aqueous media, which may have implications for its potential applications in pharmaceutical research or as an intermediate in organic synthesis .

Synthetic Pathways and Chemical Transformations

Reduction of Corresponding Aldehyde

One probable synthetic pathway involves the reduction of 4-[4-(trifluoromethyl)phenoxy]benzaldehyde to yield the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) represents an effective reagent for this transformation, as it selectively reduces aldehydes to primary alcohols under mild conditions .

The general reaction scheme can be represented as:

4-[4-(trifluoromethyl)phenoxy]benzaldehyde + NaBH₄ → (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Typical conditions involve dissolving the aldehyde in THF, followed by dropwise addition of an aqueous NaBH₄ solution. The reaction occurs at room temperature and can be quenched with saturated NH₄Cl solution, followed by extraction with ethyl acetate .

Diphenyl Ether Formation

Another potential synthetic pathway involves the formation of the diphenyl ether linkage through nucleophilic aromatic substitution or copper-catalyzed Ullmann coupling between appropriately substituted phenol derivatives and aryl halides containing trifluoromethyl groups .

Chemical Reactivity

Based on its structural features, (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol is expected to demonstrate the following reactivity patterns:

Hydroxyl Group Transformations

The primary alcohol functionality can undergo typical reactions including:

-

Oxidation to the corresponding aldehyde or carboxylic acid

-

Substitution reactions to form ethers, esters, or halides

-

Dehydration under acidic conditions to form alkenes

Trifluoromethyl Group Stability

The trifluoromethyl substituent imparts specific properties to the molecule:

-

Enhanced metabolic stability compared to non-fluorinated analogues

-

Increased lipophilicity affecting membrane permeability

-

Electronic effects influencing the reactivity of the aromatic ring

The presence of the trifluoromethyl group likely influences the electronic distribution within the molecule, potentially affecting the reactivity of the phenoxy linkage and the hydroxymethyl group.

Applications and Research Significance

Pharmaceutical Research

The compound's structural features suggest potential significance in medicinal chemistry and pharmaceutical research:

-

The trifluoromethyl group is a common bioisostere in drug design, known to enhance metabolic stability and lipophilicity

-

The hydroxyl group provides a handle for further functionalization or conjugation

-

Diphenyl ether scaffolds appear in numerous biologically active compounds, particularly those with anti-inflammatory properties

Materials Science Applications

The combination of fluorinated groups with aromatic rings suggests potential applications in materials science:

-

As building blocks for liquid crystals due to the dipole moment created by the trifluoromethyl group

-

In specialized polymers where fluorinated components enhance thermal stability and chemical resistance

-

As intermediates in the synthesis of surfactants or surface-active materials

Structure-Property Relationships

Influence of Trifluoromethyl Group

The trifluoromethyl substituent significantly influences the compound's properties in several ways:

-

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group affects the electronic distribution across both aromatic rings, potentially influencing the reactivity of the hydroxyl group

-

Steric Effects: The bulky trifluoromethyl group may impact molecular packing and crystal structure

-

Metabolic Stability: Compounds containing trifluoromethyl groups often demonstrate enhanced resistance to metabolic degradation compared to their non-fluorinated counterparts

Role of Diphenyl Ether Linkage

The diphenyl ether core provides structural rigidity while maintaining conformational flexibility through rotation around the C-O-C bonds. This balance between rigidity and flexibility can be advantageous in molecular recognition processes relevant to biological activity.

Hydroxymethyl Group Reactivity

The primary alcohol function serves as a versatile handle for chemical modification, allowing:

-

Conjugation to other molecules through ester or ether formation

-

Oxidation to aldehyde or carboxylic acid to modify solubility and binding properties

-

Formation of derivatives with altered physicochemical profiles

Analytical Characterization

Standard analytical techniques for characterization of (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol would typically include:

Spectroscopic Methods

-

¹H NMR Spectroscopy: Would show characteristic signals for the methylene protons adjacent to the hydroxyl group (typically around 4.5-4.7 ppm), aromatic protons, and the exchangeable hydroxyl proton

-

¹³C NMR Spectroscopy: Would display signals for the trifluoromethyl carbon (typically a quartet due to C-F coupling), aromatic carbons, and the hydroxymethyl carbon

-

¹⁹F NMR Spectroscopy: Would show a signal for the trifluoromethyl group, typically around -60 ppm

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z 268.07

-

Fragmentation patterns characteristic of the diphenyl ether structure and loss of the hydroxymethyl group

Chromatographic Methods

HPLC and GC-MS would be effective for purity determination and quantitative analysis, with expected retention characteristics influenced by the compound's moderate lipophilicity (LogP 3.4).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume